N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a chlorine atom at position 5 and a methyl group at position 2. The benzofuran carboxamide moiety is linked via a sulfonyl group to a phenyl ring substituted with an azepane (7-membered cyclic amine) at position 3. Crystallographic tools like SHELX and ORTEP-3 (used for structural refinement and visualization) may aid in elucidating its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-15-19-14-16(23)6-11-20(19)29-21(15)22(26)24-17-7-9-18(10-8-17)30(27,28)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQUJRIDAEAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The process may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzofuran core with the sulfonyl-azepane moiety under specific conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Sulfoxides or sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its interaction with specific molecular targets.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific diseases.
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Industry:
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Receptors: Interact with cell surface receptors, affecting cell signaling pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a broader class of benzofuran carboxamides and sulfonamide derivatives. Below is a comparative analysis with structurally related analogs:
Key Observations:
In contrast, the hydroxy group in PDB:9WP increases polarity, which may affect solubility and hydrogen-bonding capacity . Methyl groups at position 3 (target) versus position 2 (PDB:9WP) alter steric hindrance, influencing binding pocket accessibility.
Sulfonamide vs. Carboxamide Linkers :
- The azepane-sulfonyl group in the target compound introduces a rigid, hydrophobic moiety, favoring interactions with lipophilic regions of proteins. GSK8175 analogs with methylsulfonamido groups similarly leverage sulfonamide linkages for stability and target engagement .
- In contrast, the 4-chlorophenyl carbonyl substituent in replaces the sulfonamide, possibly shifting binding specificity toward carbonyl-recognizing enzymes .
Bioisosteric Replacements :
- The trifluoromethyl group in PDB:9WP serves as a bioisostere for chlorine, offering similar electronegativity with improved metabolic resistance due to C-F bond stability .
- Cyclopropyl and methoxymethoxy groups in GSK8175 analogs introduce conformational constraints and steric bulk, which may optimize selectivity but reduce solubility .
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activity. This compound features a benzofuran core, which is known for its diverse biological properties, and incorporates an azepane ring and sulfonyl group, contributing to its unique chemical profile. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H23ClN2O4S |
| Molecular Weight | 444.95 g/mol |
| InChI Key | InChI=1S/C22H23ClN2O4S/c1-15-19-14-16(23)6-11-20(19)29-21(15)22(26)24-17-7-9-18(10-8-17)30(27,28)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3,(H,24,26) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in cellular signaling pathways. For example, it has been suggested that it could modulate oxidative stress pathways by interacting with enzymes that regulate reactive oxygen species (ROS), thereby reducing cellular damage and inflammation.
Potential Targets
- Enzymes involved in oxidative stress
- G Protein-Coupled Receptors (GPCRs) - The compound may influence GPCR signaling pathways, which are critical in numerous physiological processes .
- Kinases - It may act as an inhibitor or modulator of specific kinases involved in cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit anticancer activity by inducing apoptosis in cancer cells. The benzofuran moiety is particularly noted for its ability to interact with DNA and inhibit cancer cell growth.
Antimicrobial Activity
Research suggests that the compound may possess antimicrobial properties against a range of bacteria and fungi. The sulfonamide group is known for enhancing antimicrobial efficacy through various mechanisms, including inhibition of folate synthesis.
Neuroprotective Effects
There is emerging evidence that compounds with benzofuran structures can provide neuroprotective effects by reducing neuroinflammation and oxidative stress in neuronal cells. This aspect is particularly relevant for the development of treatments for neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzofuran derivatives. The results indicated that compounds similar to N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-3-methyl-benzofuran showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial activity of several sulfonamide derivatives was tested against Gram-positive and Gram-negative bacteria. Results showed that N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-benzofuran exhibited potent antibacterial activity comparable to standard antibiotics.
Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of benzofuran compounds highlighted their ability to mitigate oxidative stress-induced neuronal damage. The study demonstrated that these compounds could significantly reduce markers of inflammation and apoptosis in neuronal cell cultures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
